2-(Methylazaniumyl)acetate
Overview
Description
It exists as a solid, is soluble in water, and is a moderately acidic compound based on its pKa . Sarcosine is naturally occurring and can be found in muscles and other body tissues. It is also a metabolite in the degradation pathway of glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarcosine can be synthesized through the methylation of glycine using formaldehyde and hydrogen cyanide. The reaction typically involves the following steps:
Methylation of Glycine: Glycine reacts with formaldehyde and hydrogen cyanide to form N-methylglycine nitrile.
Hydrolysis: The nitrile is then hydrolyzed to produce sarcosine.
Industrial Production Methods
Industrial production of sarcosine involves the same basic steps but is optimized for large-scale production. The process includes:
Reacting Glycine with Formaldehyde: This step is carried out in a controlled environment to ensure the complete conversion of glycine.
Hydrolysis of Nitrile: The nitrile intermediate is hydrolyzed under acidic or basic conditions to yield sarcosine.
Chemical Reactions Analysis
Types of Reactions
Sarcosine undergoes various chemical reactions, including:
Oxidation: Sarcosine can be oxidized to glycine by sarcosine oxidase.
Reduction: It can be reduced to N-methylglycine.
Substitution: Sarcosine can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sarcosine oxidase is commonly used for the oxidation of sarcosine to glycine.
Reduction: Reducing agents like sodium borohydride can be used to reduce sarcosine to N-methylglycine.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products
Oxidation: Glycine
Reduction: N-methylglycine
Substitution: Various substituted sarcosine derivatives
Scientific Research Applications
Sarcosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Sarcosine is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has been investigated for its potential role in cancer diagnosis and treatment, particularly in prostate cancer.
Industry: Sarcosine is used in the production of biodegradable surfactants and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
Sarcosine exerts its effects through various mechanisms:
Enzymatic Reactions: It is involved in enzymatic reactions where it is converted to glycine by sarcosine oxidase.
Metabolic Pathways: Sarcosine is a key intermediate in the metabolism of choline and methionine.
Molecular Targets: It interacts with various enzymes and receptors in the body, influencing metabolic and signaling pathways.
Comparison with Similar Compounds
Sarcosine is similar to other amino acid derivatives such as:
Glycine: Both are amino acids, but sarcosine has a methyl group attached to the nitrogen atom.
N-methylglycine: Sarcosine is the N-methylated form of glycine.
Dimethylglycine: Sarcosine can be further methylated to form dimethylglycine.
Uniqueness
Sarcosine is unique due to its role as an intermediate in the metabolism of choline and methionine and its potential as a biomarker for certain diseases, particularly prostate cancer .
Properties
IUPAC Name |
2-(methylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKKLYZXJSNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Record name | SARCOSINE | |
Source | CAMEO Chemicals | |
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Related CAS |
25951-24-0, Array, 61791-59-1 (hydrochloride salts) | |
Record name | Glycine, N-methyl-, homopolymer | |
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Record name | Sarcosine | |
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Record name | Cocoyl sarcosine | |
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DSSTOX Substance ID |
DTXSID1047025 | |
Record name | N-Methylglycine | |
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Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |
Record name | SARCOSINE | |
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Record name | Sarcosine | |
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Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL | |
Record name | SID57264366 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SARCOSINE | |
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Vapor Pressure |
0.00000017 [mmHg] | |
Record name | Sarcosine | |
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CAS No. |
107-97-1, 25951-24-0, 68411-97-2 | |
Record name | SARCOSINE | |
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Record name | Sarcosine | |
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Record name | Polysarcosine | |
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Record name | Cocoyl sarcosine | |
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Record name | Sarcosine | |
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Record name | Sarcosine | |
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Record name | SARCOSINE | |
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Record name | Sarcosine | |
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Melting Point |
406 °F (Decomposes) (NTP, 1992), 208 °C | |
Record name | SARCOSINE | |
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